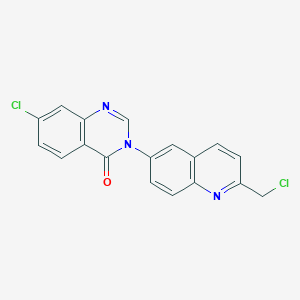![molecular formula C10H17N3 B13874045 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine](/img/structure/B13874045.png)
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine is an organic compound with the molecular formula C10H17N3. It is a derivative of benzene and contains both amine and dimethylamino functional groups. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine typically involves a multi-step process. One common method includes the nucleophilic aromatic substitution of a benzene derivative with a dimethylaminoethylamine. The reaction conditions often require a solvent such as ethanol or methanol and a catalyst to facilitate the substitution reaction.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced catalysts and automated systems can further enhance the production efficiency.
Chemical Reactions Analysis
Types of Reactions
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine undergoes various chemical reactions, including:
Oxidation: This reaction can convert the amine groups into nitro groups or other oxidized forms.
Reduction: The compound can be reduced to form different amine derivatives.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and strong bases (NaOH, KOH) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield nitro derivatives, while reduction can produce various amine compounds.
Scientific Research Applications
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on biological systems.
Industry: It is used in the production of dyes, polymers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine involves its interaction with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity. These interactions can affect various biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(dimethylamino)ethyl]benzene-1,2-diamine
- N1-[2-(dimethylamino)ethyl]benzene-1,2-diamine
Uniqueness
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine is unique due to its specific substitution pattern on the benzene ring, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different properties and applications, making it valuable for specific research and industrial purposes.
Properties
Molecular Formula |
C10H17N3 |
|---|---|
Molecular Weight |
179.26 g/mol |
IUPAC Name |
3-N-[2-(dimethylamino)ethyl]benzene-1,3-diamine |
InChI |
InChI=1S/C10H17N3/c1-13(2)7-6-12-10-5-3-4-9(11)8-10/h3-5,8,12H,6-7,11H2,1-2H3 |
InChI Key |
OMMGZVVHHAWSMK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC1=CC=CC(=C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


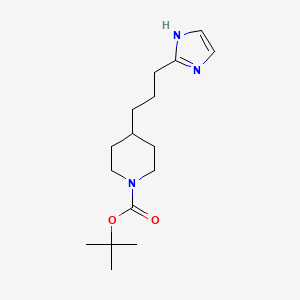
![3-Iodo-5-[(methanesulfonyl)amino]benzoic acid](/img/structure/B13873965.png)

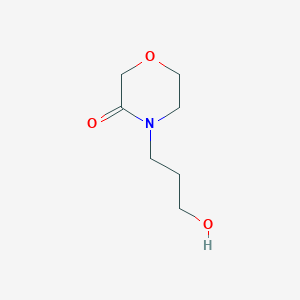
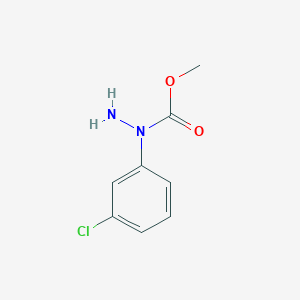
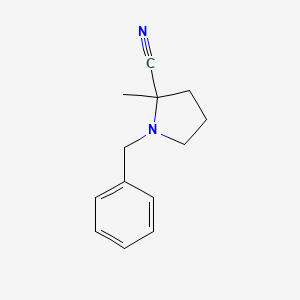
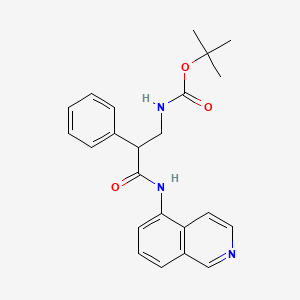

![6,7-Dihydro-5H-cyclopenta[b]pyridin-2-ylmethanol](/img/structure/B13874010.png)
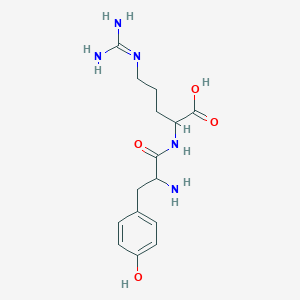
![4-{[(5-Chloro-2-thienyl)carbonyl]amino}thiophene-3-carboxylic acid](/img/structure/B13874017.png)
